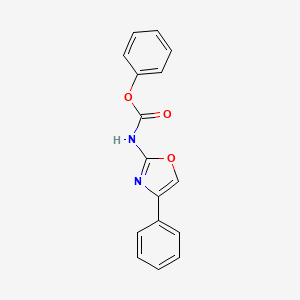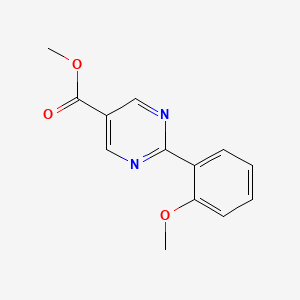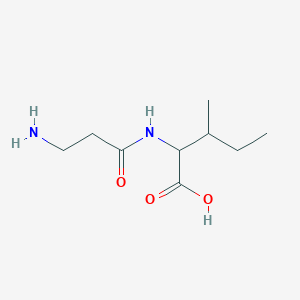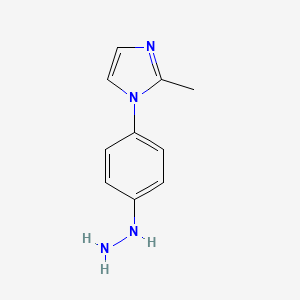
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrophenylhydrazine and 2-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route: The nitro group of 4-nitrophenylhydrazine is reduced to an amino group, which then reacts with 2-methylimidazole to form the desired product. This reaction may involve the use of reducing agents such as hydrogen gas or metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
化学反应分析
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as polymers or heterocyclic compounds. This involves the elimination of small molecules like water or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues in proteins.
Medicine: It has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazinyl group can form covalent bonds with specific functional groups in proteins, leading to inhibition or activation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- can be compared with other similar compounds, such as:
1H-Imidazole, 1-(4-aminophenyl)-2-methyl-: This compound has an amino group instead of a hydrazinyl group, which affects its reactivity and biological activity.
1H-Imidazole, 1-(4-nitrophenyl)-2-methyl-: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical properties and reactivity.
1H-Imidazole, 1-(4-methylphenyl)-2-methyl-: The methyl group on the phenyl ring alters the compound’s steric and electronic properties, affecting its interactions with biological targets.
The uniqueness of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- lies in its hydrazinyl group, which provides distinct reactivity and potential for forming covalent bonds with biological molecules.
属性
CAS 编号 |
189298-29-1 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC 名称 |
[4-(2-methylimidazol-1-yl)phenyl]hydrazine |
InChI |
InChI=1S/C10H12N4/c1-8-12-6-7-14(8)10-4-2-9(13-11)3-5-10/h2-7,13H,11H2,1H3 |
InChI 键 |
BRHBEKFKQWFAPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)

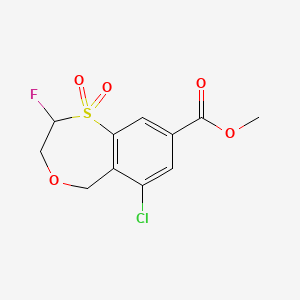
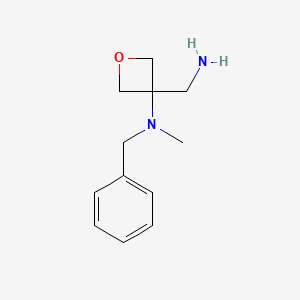

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
